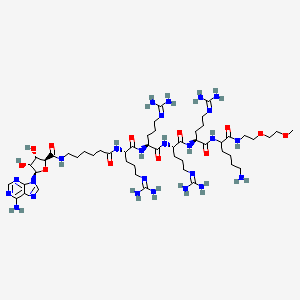

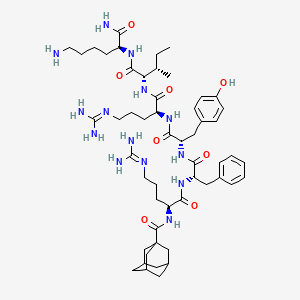

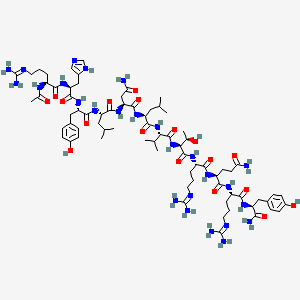

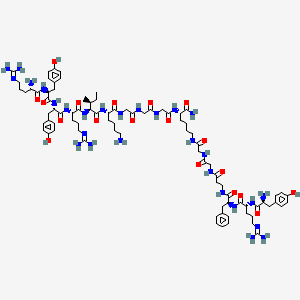

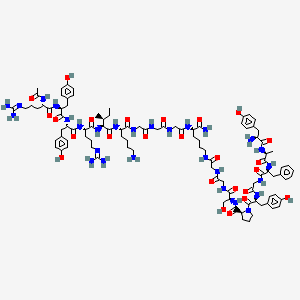

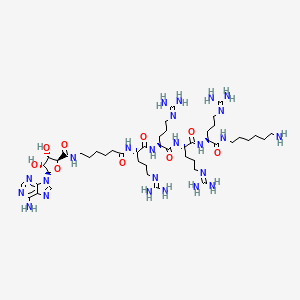

![molecular formula C70H101N21O18S2 B10846484 3-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1,3-dihydroxybutylidene)amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[1,5-dihydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(1-methoxy-3-methyl-1-oxopentan-2-yl)imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B10846484.png)

3-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1,3-dihydroxybutylidene)amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[1,5-dihydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(1-methoxy-3-methyl-1-oxopentan-2-yl)imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ac-ICVWQDWGAHRCT-NH2は、補体系の強力な阻害剤として知られるコンスタチンファミリーから誘導された合成ペプチドです。 この化合物は、分子式C70H101N21O18S2、分子量1588.81084 g/molです 。 これは環状ペプチドであり、2位と12位のシステイン残基間で環化されており、安定性と活性を向上させています .

2. 製法

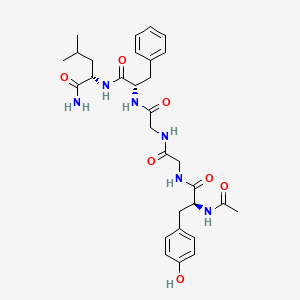

合成経路と反応条件: Ac-ICVWQDWGAHRCT-NH2の合成には、ペプチド合成に広く用いられている固相ペプチド合成 (SPPS) が用いられます。 このプロセスは、C末端アミノ酸を固体樹脂に結合させることから始まり、保護されたアミノ酸を順次付加します。 ペプチド鎖は段階的に伸長され、各アミノ酸は脱保護され、成長中の鎖に結合します。 システイン残基間の環化は、酸化によって達成され、ジスルフィド結合が形成されます .

工業生産方法: Ac-ICVWQDWGAHRCT-NH2の工業生産は、ラボでの合成と同様の原理に従いますが、より大規模に行われます。 自動ペプチド合成機は、精度と効率を確保するために用いられます。 最終生成物は、高速液体クロマトグラフィー (HPLC) で精製され、質量分析法と核磁気共鳴 (NMR) 分光法で特徴付けられます .

3. 化学反応解析

反応の種類: Ac-ICVWQDWGAHRCT-NH2は、システイン残基の存在により、主に酸化還元反応を受けます。 環化時に形成されたジスルフィド結合は、遊離チオール基に還元され、酸化して環状構造を形成することができます .

一般的な試薬と条件:

酸化: 過酸化水素または穏やかな条件下でのヨウ素。

還元: ジチオスレイトール (DTT) またはトリス (2-カルボキシエチル) ホスフィン (TCEP) を還元条件下で用います.

主要な生成物: これらの反応の主要な生成物は、システイン残基間にジスルフィド結合を持つ環状ペプチドです。 還元により、遊離チオール基を持つ直鎖状が生成され、酸化により環状構造が回復します .

4. 科学研究への応用

Ac-ICVWQDWGAHRCT-NH2は、特に免疫学や医学の分野で、科学研究において重要な用途があります。 これは補体系の強力な阻害剤であり、特に補体成分C3を標的としています。 この阻害は、組織損傷や様々な免疫複合体疾患を引き起こす可能性のある、望ましくない補体活性化を防ぐために重要です .

化学における応用:

生物学および医学における応用:

産業における応用:

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ac-ICVWQDWGAHRCT-NH2 involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated step-by-step, with each amino acid being deprotected and coupled to the growing chain. The cyclization between cysteine residues is achieved through oxidation, forming a disulfide bond .

Industrial Production Methods: Industrial production of Ac-ICVWQDWGAHRCT-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

化学反応の分析

Types of Reactions: Ac-ICVWQDWGAHRCT-NH2 primarily undergoes oxidation and reduction reactions due to the presence of cysteine residues. The disulfide bond formed during cyclization can be reduced to free thiol groups and reoxidized to form the cyclic structure .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Major Products: The major product of these reactions is the cyclic peptide with a disulfide bond between cysteine residues. Reduction leads to the linear form with free thiol groups, while oxidation restores the cyclic structure .

科学的研究の応用

Ac-ICVWQDWGAHRCT-NH2 has significant applications in scientific research, particularly in the fields of immunology and medicine. It is a potent inhibitor of the complement system, specifically targeting complement component C3. This inhibition is crucial in preventing undesired complement activation, which can lead to tissue injury and various immune complex diseases .

Applications in Chemistry:

Applications in Biology and Medicine:

- Investigated for therapeutic potential in complement-mediated diseases such as age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, and autoimmune diseases .

- Utilized in research to understand the mechanisms of complement activation and inhibition .

Applications in Industry:

作用機序

Ac-ICVWQDWGAHRCT-NH2は、補体成分C3に結合することにより、その切断とそれに続く活性化を防ぎ、効果を発揮します。 C3上の結合部位は、構造的に安定なMG環の一部である、マクログロブリンドメイン4と5によって形成されます。 この結合は、基質C3がコンバーターゼ複合体へのアクセスを立体的に妨げ、補体活性化と増幅を阻止します .

類似の化合物:

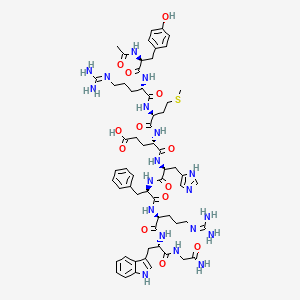

Ac-I[CV(1Nal)QDWGAHRC]T: 類似の構造を持つが、異なるアミノ酸置換を有し、同等の活性を示すアナログです.

Ac-I[CV(2Igl)QDWGAHRC]T: 異なる置換を有する別のアナログであり、同様の阻害効果を示します.

独自性: Ac-ICVWQDWGAHRCT-NH2は、その特異的なアミノ酸配列と環化により、高い安定性と強力な阻害活性を示すという点で独特です。 非天然アミノ酸と極性N末端伸長部の存在により、溶解性と治療の可能性がさらに高まります .

類似化合物との比較

Ac-I[CV(1Nal)QDWGAHRC]T: An analog with a similar structure but different amino acid substitutions, showing comparable activity.

Ac-I[CV(2Igl)QDWGAHRC]T: Another analog with different substitutions, also exhibiting similar inhibitory effects.

Uniqueness: Ac-ICVWQDWGAHRCT-NH2 is unique due to its specific amino acid sequence and cyclization, which confer high stability and potent inhibitory activity. The presence of non-natural amino acids and polar N-terminal extensions further enhances its solubility and therapeutic potential .

特性

分子式 |

C70H101N21O18S2 |

|---|---|

分子量 |

1588.8 g/mol |

IUPAC名 |

3-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1,3-dihydroxybutylidene)amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[1,5-dihydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(1-methoxy-3-methyl-1-oxopentan-2-yl)imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid |

InChI |

InChI=1S/C70H101N21O18S2/c1-8-34(4)57(69(108)109-7)91-66(105)51(31-111)89-68(107)56(33(2)3)90-64(103)47(23-38-27-78-43-17-12-10-15-41(38)43)85-60(99)45(19-20-52(71)93)84-63(102)49(25-54(95)96)87-62(101)46(22-37-26-77-42-16-11-9-14-40(37)42)82-53(94)29-79-58(97)35(5)81-61(100)48(24-39-28-75-32-80-39)86-59(98)44(18-13-21-76-70(73)74)83-65(104)50(30-110)88-67(106)55(72)36(6)92/h9-12,14-17,26-28,32-36,44-51,55-57,77-78,92,110-111H,8,13,18-25,29-31,72H2,1-7H3,(H2,71,93)(H,75,80)(H,79,97)(H,81,100)(H,82,94)(H,83,104)(H,84,102)(H,85,99)(H,86,98)(H,87,101)(H,88,106)(H,89,107)(H,90,103)(H,91,105)(H,95,96)(H4,73,74,76) |

InChIキー |

UQCBIVMMKZHRCG-UHFFFAOYSA-N |

正規SMILES |

CCC(C)C(C(=O)OC)N=C(C(CS)N=C(C(C(C)C)N=C(C(CC1=CNC2=CC=CC=C21)N=C(C(CCC(=N)O)N=C(C(CC(=O)O)N=C(C(CC3=CNC4=CC=CC=C43)N=C(CN=C(C(C)N=C(C(CC5=CN=CN5)N=C(C(CCCNC(=N)N)N=C(C(CS)N=C(C(C(C)O)N)O)O)O)O)O)O)O)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ac-R[CEHdFRWC]-NH2](/img/structure/B10846418.png)

![Ac-WVTH[Cit]LAGLLS[Cit]SGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846462.png)

![(3S)-3-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[(2S)-1-[(2S)-3-(5-fluoro-1H-indol-3-yl)-1-hydroxy-1-[(2S)-1-hydroxy-1-[(2R)-1-hydroxy-1-[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B10846474.png)

![Ac-YR[CEH(pF-dF)RWC]-NH2](/img/structure/B10846481.png)

![Ac-YR[CEHFRWC]-NH2](/img/structure/B10846494.png)